![molecular formula C20H14BrN3O3 B4393678 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4393678.png)
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide
Overview
Description
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide, also known as GSK690693, is a small molecule inhibitor of AKT kinase. AKT is a serine/threonine protein kinase that plays a key role in cell survival, growth, and proliferation. AKT is often overactivated in cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide inhibits AKT kinase by binding to its ATP-binding site. This prevents AKT from phosphorylating downstream targets that promote cell survival and growth. Inhibition of AKT leads to apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer therapies. It has also been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide is its specificity for AKT kinase, which makes it a promising target for cancer therapy. However, its effectiveness may vary depending on the type of cancer and the genetic makeup of the patient. Additionally, 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide may have off-target effects on other kinases, which could lead to unwanted side effects.
Future Directions
Future research on 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide could focus on identifying biomarkers that predict patient response to the drug, developing combination therapies that enhance its efficacy, and investigating its potential for use in other diseases besides cancer. Additionally, further studies could explore the mechanisms of resistance to 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide and identify strategies to overcome it.
Scientific Research Applications
3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. 3-(3-bromophenyl)-1-(2-pyridinylmethoxy)-2(1H)-quinoxalinone 4-oxide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
3-(3-bromophenyl)-4-oxido-1-(pyridin-2-ylmethoxy)quinoxalin-4-ium-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-15-7-5-6-14(12-15)19-20(25)24(27-13-16-8-3-4-11-22-16)18-10-2-1-9-17(18)23(19)26/h1-12H,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXGXUZCRPGLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=[N+]2[O-])C3=CC(=CC=C3)Br)OCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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